molecular formula C11H10FNO B8152354 5-(cyclopropylmethoxy)-2-fluorobenzonitrile

5-(cyclopropylmethoxy)-2-fluorobenzonitrile

Cat. No.: B8152354
M. Wt: 191.20 g/mol
InChI Key: HPDRGUPGBJVOMS-UHFFFAOYSA-N
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Description

5-(cyclopropylmethoxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C11H10FNO It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogen substitution reaction, where a chloro-benzonitrile is reacted with potassium fluoride in the presence of an aprotic polar solvent such as sulfolane . The reaction is carried out at elevated temperatures (200-250°C) to achieve the desired substitution.

Industrial Production Methods

In industrial settings, the production of 5-(cyclopropylmethoxy)-2-fluorobenzonitrile may involve optimized reaction conditions to improve yield and efficiency. This can include the use of specific catalysts and solvents to facilitate the substitution reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropylmethoxy)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like potassium fluoride (KF) and sulfolane are used for halogen substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

5-(cyclopropylmethoxy)-2-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(cyclopropylmethoxy)-2-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(cyclopropylmethoxy)-2-fluorobenzonitrile is unique due to the presence of the cyclopropylmethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-11-4-3-10(5-9(11)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDRGUPGBJVOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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